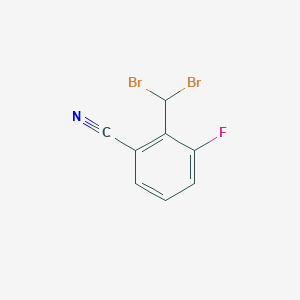
2-(Dibromomethyl)-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromomethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles It is characterized by the presence of two bromine atoms, a fluorine atom, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-3-fluorobenzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluorobenzonitrile using bromoform (tribromomethane) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibromomethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include 2-(Hydroxymethyl)-3-fluorobenzonitrile, 2-(Aminomethyl)-3-fluorobenzonitrile, and various alkyl derivatives.
Reduction Reactions: Products include 2-(Dibromomethyl)-3-fluorobenzylamine and 2-(Dibromomethyl)-3-fluorobenzaldehyde.
Oxidation Reactions: Products include 2-(Dibromomethyl)-3-fluorobenzoic acid and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dibromomethyl)-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 2-(Dibromomethyl)-3-fluorobenzonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In reduction reactions, the nitrile group is reduced to an amine or aldehyde through the transfer of electrons from the reducing agent to the nitrile group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-3-fluorobenzonitrile: Similar structure but with only one bromine atom.
2-(Dibromomethyl)-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position.
2-(Dibromomethyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(Dibromomethyl)-3-fluorobenzonitrile is unique due to the specific arrangement of its bromine, fluorine, and nitrile groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C8H4Br2FN |
|---|---|
Molekulargewicht |
292.93 g/mol |
IUPAC-Name |
2-(dibromomethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)7-5(4-12)2-1-3-6(7)11/h1-3,8H |
InChI-Schlüssel |
QDJXBTXHSKHELE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


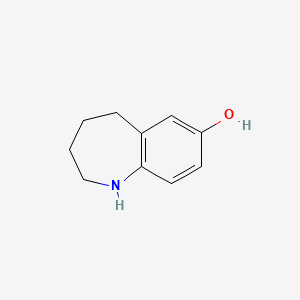
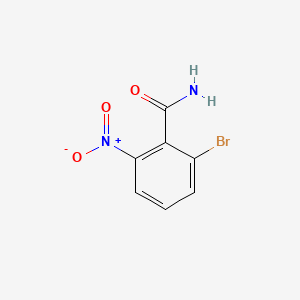
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
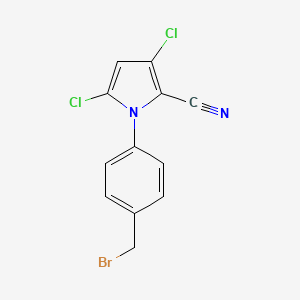

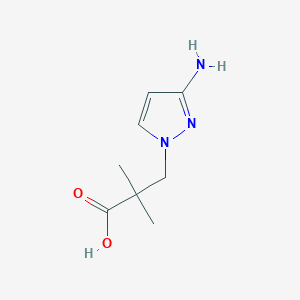

![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
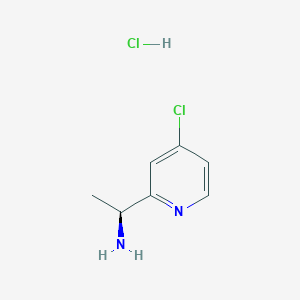
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
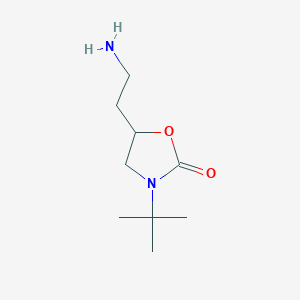
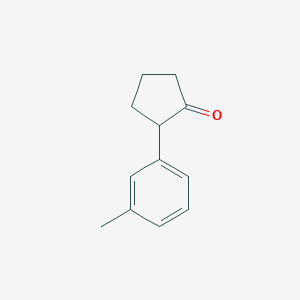
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
